2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-4-32(27,28)16-7-5-15(6-8-16)21(26)24-11-13-25(14-12-24)22-23-19-17(29-2)9-10-18(30-3)20(19)31-22/h5-10H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGWBUOGRLDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4,7-dimethoxy-1,3-benzothiazole with piperazine derivatives under controlled conditions. The ethanesulfonyl group is introduced through sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Piperazine-linked compounds are widely studied for their serotonin receptor affinities. Below is a comparative analysis of key analogs:
Key Findings:
Piperazine Linker Influence :
- The target compound shares a piperazine moiety with compounds 5–10, which are critical for 5-HT2A receptor binding. However, its benzothiazole core and ethanesulfonyl group may confer distinct pharmacokinetic properties, such as improved solubility or receptor selectivity compared to pyrrolidine-dione-based analogs .
Substituent Effects: Compounds 5–7 (Ki = 15–46 nM for 5-HT2A) demonstrate that bulky substituents like phenylpiperazine enhance 5-HT2A antagonism.
Core Structure Impact: Replacing the pyrrolidine-2,5-dione ring (in compounds 5–10) with a benzothiazole system (as in the target compound) may alter binding kinetics. Benzothiazoles are known for their rigid planar structure, which could enhance π-π stacking interactions in receptor pockets compared to flexible dione rings .
Beta-Tetralone Fragment :
- The introduction of a beta-tetralone fragment in compounds 8–10 reduced 5-HT2A affinity (Ki = 80–120 nM), suggesting that steric hindrance or conformational flexibility negatively impacts binding. The target compound avoids this issue with its methoxy groups, which are smaller and likely less disruptive .
Biological Activity
The compound 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazole core
- A piperazine moiety
- An ethanesulfonyl group
These structural components contribute to its unique interaction with various biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
- Introduction of the Piperazine Ring : Nucleophilic substitution using piperazine derivatives.
- Attachment of the Ethanesulfonyl Group : Sulfonylation using ethanesulfonyl chloride in the presence of a base.
- Final Coupling : Combining the benzothiazole derivative with the piperazine derivative to yield the final product.
Antioxidant Activity
Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown high radical scavenging efficacy in assays such as ABTS and DPPH .
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects. In vitro studies have shown that related benzothiazole derivatives can inhibit pro-inflammatory enzymes like COX-2 and 5-lipoxygenase (LO), which are critical in inflammatory responses .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. They have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
Study 1: Antioxidant and Anti-inflammatory Evaluation
A study synthesized several benzothiazole derivatives and assessed their biological activities. Among them, one compound exhibited an IC50 value of 57.35% inhibition in anti-inflammatory tests, outperforming indomethacin .
Study 2: Multifunctional Applications
Another investigation focused on multifunctional compounds for photoprotection and antioxidant activity. The synthesized compounds showed promising results in UV-filtering capabilities and were effective against reactive oxygen species (ROS), highlighting their potential in cosmetic formulations .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Antioxidant Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|---|
| This compound | Benzothiazole core with piperazine | High (IC50 values <0.07 mmol/L) | Significant inhibition of COX-2 | Moderate inhibition in cancer cell lines |
| Similar Benzothiazole Derivative | Similar structure | Moderate | Moderate | High |
| Benzothiazole with Methoxy Group | Additional methoxy group | High (IC50 values <0.05 mmol/L) | High inhibition of LO | Significant |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole, and what purity benchmarks are critical?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a benzothiazole precursor (e.g., 4,7-dimethoxy-1,3-benzothiazole) with a substituted piperazine derivative under reflux conditions in ethanol or DMF, catalyzed by glacial acetic acid .
- Step 2 : Introduction of the ethanesulfonylbenzoyl group via nucleophilic acyl substitution, requiring controlled heating (60–80°C) and anhydrous conditions .
- Purity Benchmarks : High-performance liquid chromatography (HPLC) with ≥95% purity is standard. Impurities often arise from incomplete sulfonation or residual solvents, necessitating column chromatography or recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine N–H signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 516.2 for C₂₃H₂₆N₃O₅S₂) .
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the ethanesulfonyl group relative to the benzothiazole core .
Q. What solvent systems are recommended for solubility and stability testing?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), followed by aqueous buffers (pH 4–8) for biological assays. Poor solubility in nonpolar solvents (e.g., hexane) necessitates surfactants or co-solvents .
- Stability : Conduct accelerated degradation studies under UV light, varying pH (1–13), and elevated temperatures (40–60°C). Monitor via HPLC for decomposition products like free piperazine or desulfonated derivatives .
Advanced Research Questions
Q. What in vitro assays are most effective for evaluating its biological activity against kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., EGFR, PI3K) .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
- Target Engagement : Use thermal shift assays (TSA) to measure binding-induced stabilization of kinase domains .
Q. How can researchers resolve contradictions between reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and DMSO content (<0.1%) .
- Orthogonal Validation : Cross-check IC₅₀ values using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., MTT) assays .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers linked to assay-specific artifacts .
Q. What computational strategies are optimal for predicting its binding mode to ATP-binding pockets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (PDB: 4HJO for EGFR) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100+ ns to assess stability of hydrogen bonds with key residues (e.g., Met793 in EGFR) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms .
Q. What strategies mitigate toxicity in preclinical models while retaining efficacy?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the methoxy or sulfonyl moieties for targeted release .
- Metabolite Profiling : Identify hepatotoxic metabolites via LC-MS/MS in microsomal incubations and modify labile sites (e.g., replace ethanesulfonyl with cyclopropanesulfonyl) .
Q. How can structural modifications enhance selectivity for cancer-associated kinases over off-targets?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents on the benzothiazole (e.g., replace methoxy with trifluoromethoxy) and piperazine (e.g., introduce methyl groups) .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify structural motifs causing off-target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
